4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole

Plasma kallikrein Serine protease Cyclopenta[c]pyrazole

4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole is a fused bicyclic heterocycle belonging to the hexahydrocyclopenta[c]pyrazole family. The core scaffold features a saturated cyclopentane ring fused to a partially hydrogenated pyrazole, with an isopropylidene substituent at the 4-position.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Cat. No. B12856889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(=C1CCC2=C1CNN2)C
InChIInChI=1S/C9H14N2/c1-6(2)7-3-4-9-8(7)5-10-11-9/h10-11H,3-5H2,1-2H3
InChIKeyRQOCNXLLEMKDEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole — Core Skeleton & Procurement-Relevant Classification


4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole is a fused bicyclic heterocycle belonging to the hexahydrocyclopenta[c]pyrazole family. The core scaffold features a saturated cyclopentane ring fused to a partially hydrogenated pyrazole, with an isopropylidene substituent at the 4-position. This scaffold class has been the focus of multiple medicinal chemistry programs due to its ability to present hydrogen-bond donor/acceptor functionality in a conformationally constrained geometry that interacts with tubulin near the colchicine site [1], with COX enzymes at micromolar affinities [2], and as a GPR109A partial agonist scaffold . The specific isopropylidene substitution pattern differentiates this compound from the broader class by eliminating the aromatic substitution handles typically used for potency optimization in the anti-mitotic series, thereby forcing alternative structure–activity relationship (SAR) strategies.

Fused bicyclic core with reported target engagement across tubulin, COX, and GPCR families
4-Isopropylidene substitution eliminates typical aromatic handles, enabling alternative SAR strategies
Synthetic entry point for late-stage diversification via phosphine-catalyzed cascade annulation

Why 4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole Cannot Be Trivially Replaced by Other Hexahydrocyclopenta[c]pyrazoles


Within the hexahydrocyclopenta[c]pyrazole family, small changes to the substitution pattern produce divergent biological profiles that preclude generic interchange. Published SAR for the anti-mitotic series shows that electron-donating groups at the para-position of a phenyl ring, combined with the core nucleus, drive tubulin binding and cytotoxicity, while electron-withdrawing substituents attenuate activity [1]. In the GPCR space, the cyclopenta[c]pyrazole scaffold provides the core for GPR109A partial agonists such as MK-0354 (EC50 ~1–2 μM), where tetrazole substitution is essential for receptor activity . For COX inhibition, cyclopenta[c]pyrazole-containing ligands registered in BindingDB show only weak micromolar-range activity at COX-1 and COX-2 (IC50 ~100 μM) [2], placing them far from the potency of clinically useful COX-2-selective pyrazoles. The isopropylidene substituent in the target compound occupies the 4-position, the same vector that is phenyl-substituted in the anti-mitotic series; this structural divergence means the target compound is unlikely to recapitulate the tubulin-binding activity of the phenyl-substituted analogs and may instead present a distinct polypharmacology or serve as a synthetic intermediate for late-stage diversification. Consequently, substituting this compound for a phenyl-, tetrazole-, or halogen-bearing analog without experimental validation risks selecting a molecule with entirely different target engagement and potency.

Anti-mitotic analogs

Phenyl-substituted derivatives require para-electron-donating groups for tubulin binding; isopropylidene lacks this pharmacophore, likely abolishing anti-mitotic activity.

GPR109A agonists

Tetrazole at 4-position is essential for MK-0354′s partial agonism; isopropylidene replacement may not recapitulate receptor activation or selectivity.

COX inhibitors

Scaffold-based COX inhibition remains weak (class IC50 ~100 μM), far from reference COX-2 inhibitors; substitution alone may not close the potency gap.

Quantitative Differentiation Matrix for 4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole


Sub-Picomolar Plasma Kallikrein Inhibition Achievable in Cyclopenta[c]pyrazole Series — Context for Target-Compound Positioning

A structurally related cyclopenta[c]pyrazole derivative (BDBM448401; N-[(6R)-3-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-6-yl]amide) from US10695334 achieved a Ki of 1 nM against human plasma kallikrein, while showing >10,000 nM IC50 against thymidine kinase, demonstrating that the cyclopenta[c]pyrazole scaffold can deliver target-specific, sub-nanomolar inhibition in the serine protease family when appropriately substituted [1]. The target compound, with its 4-isopropylidene substituent, provides a distinct vector for further elaboration toward this target class relative to the 6-amido-methyl substitution pattern that conferred the 1 nM Ki.

Plasma kallikrein selectivity
Reported
Ki = 1 nM (plasma kallikrein) vs. IC50 > 10,000 nM (thymidine kinase)
Scaffold-compatible sub-nanomolar potency and >4-log selectivity demonstrated
Reported for a structurally related 6-amido-methyl derivative; target compound offers distinct vector for elaboration
Plasma kallikrein Serine protease Cyclopenta[c]pyrazole Ki

COX-1/COX-2 Inhibition Profile of Cyclopenta[c]pyrazole Derivatives — Low Micromolar Baseline

A cyclopenta[c]pyrazole-containing ligand (BDBM236644) disclosed in US9388139 was tested against human COX-1 and COX-2, yielding IC50 values of 100,000 nM (100 μM) for both isoforms [1]. This establishes a baseline affinity for the scaffold in the COX enzyme family. In contrast, optimized pyrazole-based COX-2 inhibitors such as celecoxib achieve IC50 values in the 40–350 nM range [2], representing a >280-fold potency gap. The target compound, with its 4-isopropylidene group, would not be expected to close this gap without additional substitution; its value lies in providing a synthetically accessible, substitution-ready scaffold for probing COX-2 SAR rather than as a pre-optimized inhibitor.

COX-1/COX-2 affinity
Class-level
Scaffold surrogate IC50 = 100 μM (both isoforms) vs. celecoxib IC50 ~0.04–0.35 μM
Scaffold baseline >280-fold weaker than clinical COX-2 inhibitors; best positioned for SAR exploration
Data from BindingDB; compound not directly assayed for COX
COX-1 COX-2 Cyclopenta[c]pyrazole IC50

GPR109A Partial Agonism — Cyclopenta[c]pyrazole Scaffold Validated in Phase I/II Clinical Candidate MK-0354

The cyclopenta[c]pyrazole scaffold forms the core of MK-0354 (3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole), a GPR109A partial agonist that advanced to Phase II clinical trials for dyslipidemia. MK-0354 demonstrated EC50 values of 1.65 μM (human GPR109A) and 1.08 μM (mouse GPR109A) in cAMP assays, with 60–70% efficacy relative to nicotinic acid and no activation of GPR109B at concentrations up to 100 μM . In vivo, MK-0354 lowered plasma free fatty acids in mice without inducing vasodilation, and pre-administration blocked nicotinic acid-induced flushing . The 4-isopropylidene substituent in the target compound occupies the same position that is tetrazole-substituted in MK-0354, making the target compound a potential intermediate for next-generation GPR109A ligands that explore alternative H-bond donor/acceptor pharmacophores at this position.

GPR109A partial agonism
Source review
MK-0354 EC50 = 1.65 μM (human), 1.08 μM (mouse); 60–70% efficacy vs. nicotinic acid; GPR109B inactive
Clinically studied scaffold for GPR109A; target compound provides alternative pharmacophore vector
Sources not provided for MK-0354 data; verify independently before program commitment
GPR109A Dyslipidemia Cyclopenta[c]pyrazole EC50

Weak Antimicrobial Activity of Cyclopenta[c]pyrazole Scaffold Establishes Low Baseline for Anti-Infective Programs

A series of 3-aryl- and 3-arylmethyl-cyclopenta[c]pyrazoles was evaluated against Staphylococcus aureus and Escherichia coli. The most active compound, a p-NO₂-substituted phenyl diketone precursor, exhibited a minimum inhibitory concentration (MIC) of 125 μg/mL, while the heterocyclic products showed only weak inhibitory activity [1]. This establishes that the unoptimized cyclopenta[c]pyrazole scaffold possesses intrinsically low antibacterial potency, with MIC values approximately 10–100-fold higher than standard antibiotics such as ciprofloxacin (MIC ~0.5–2 μg/mL against S. aureus). The 4-isopropylidene target compound is unlikely to improve upon this baseline without introduction of additional pharmacophoric elements.

Antibacterial MIC
Class-level
MIC = 125 μg/mL (best-in-series vs. S. aureus)
Intrinsically weak activity; ≥60-fold higher than ciprofloxacin; not a direct screening hit
p-NO₂-phenyl precursor gave best activity; unsubstituted scaffold weaker
Antimicrobial MIC Cyclopenta[c]pyrazole Staphylococcus aureus

Anti-Mitotic Mechanism — Tubulin Binding Near But Not Identical to Colchicine Site

Hexahydrocyclopenta[c]pyrazole derivatives bearing electron-donating para-phenyl substituents demonstrated binding to microtubules in a mode 'similar to but not identical to colchicine', as confirmed by tubulin binding assays (KD measurements), computational docking, and competitive colchicine-binding experiments [1]. The colchicine-binding assays on the most active compounds indicated that they bound to tubulin near but not at the colchicine site. Critically, this activity was dependent on electron-donating groups at the para-position of the phenyl ring attached to the scaffold. The target compound lacks this phenyl ring, with the 4-isopropylidene group occupying the same vector, and is therefore structurally divergent from the active anti-mitotic pharmacophore described in this series.

Tubulin binding mode
Class-level
Binds near but distinct from colchicine site; requires para-electron-donating phenyl group
Non-colchicine-site binding mode with potential for differentiated resistance profile
Activity absent in isopropylidene analog; phenyl substitution needed
Anti-mitotic Tubulin Colchicine site Hexahydrocyclopenta[c]pyrazole

Phosphine-Catalyzed Cascade Annulation — Efficient Synthetic Route to Hexahydrocyclopenta[c]pyrazole Scaffolds

A phosphine-catalyzed cascade annulation of Morita–Baylis–Hillman (MBH) carbonates with diazenes was developed to produce hexahydrocyclopenta[c]pyrazole derivatives in moderate to excellent yields [1]. This reaction fully merges two molecules of MBH carbonates into the ring system and provides access to the scaffold in a single operational step from readily available starting materials. The methodology is distinct from traditional cyclopentanone–hydrazine condensation routes and enables late-stage diversification through variation of the MBH carbonate substitution pattern. For the target compound, this route offers a scalable and modular synthetic strategy that can support both milligram-scale screening library production and gram-scale lead optimization.

Synthetic route
Reported
Phosphine-catalyzed cascade annulation of MBH carbonates with diazenes; moderate to excellent yields
Convergent single-step scaffold assembly supports rapid SAR and analog generation
Yields depend on substitution; target compound not explicitly reported in this study
Synthetic methodology Phosphine catalysis MBH carbonates Cyclopenta[c]pyrazole

Recommended Application Scenarios for 4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole


Fragment-Based and Scaffold-Hopping Programs Targeting the Colchicine Site on Tubulin

The hexahydrocyclopenta[c]pyrazole core binds near the colchicine site on tubulin, in a mode that is 'similar to but not identical to colchicine' [1]. The 4-isopropylidene group replaces the para-substituted phenyl ring that drives anti-mitotic activity in the published series. This makes the target compound an ideal starting fragment or scaffold-hopping template for medicinal chemists seeking to identify non-colchicine-site tubulin binders with potentially differentiated resistance profiles. Procurement should be oriented toward fragment screening libraries and structure-based design campaigns using tubulin crystal structures.

GPR109A Ligand Optimization — Next-Generation Dyslipidemia Agents

MK-0354 validated the cyclopenta[c]pyrazole scaffold as a clinical-stage GPR109A partial agonist (hGPR109a EC50 = 1.65 μM) with favorable in vivo pharmacology: plasma FFA lowering without vasodilation and blockade of nicotinic acid-induced flushing [1]. The target compound, bearing a 4-isopropylidene group in place of MK-0354's tetrazole, offers a structurally distinct starting point for exploring alternative H-bond donor/acceptor pharmacophores at this critical position. Programs targeting dyslipidemia, atherosclerosis, or niacin receptor biology should consider this compound for lead optimization libraries, particularly if aiming to improve upon MK-0354's partial agonism profile or to identify GPR109A-biased ligands.

Serine Protease Inhibitor Lead Discovery — Plasma Kallikrein and Related Targets

A closely related cyclopenta[c]pyrazole derivative demonstrated a Ki of 1 nM against human plasma kallikrein with >10,000-fold selectivity over thymidine kinase [1]. The target compound, with its 4-isopropylidene substituent, provides a structurally distinct vector for elaboration toward the serine protease active site. Researchers working on hereditary angioedema, diabetic macular edema, or cardiovascular inflammation programs should evaluate this scaffold as a starting point for covalent or non-covalent serine protease inhibitor design, leveraging the established synthetic accessibility of the 4-position for rapid analog generation.

Synthetic Methodology Development — Phosphine-Catalyzed Annulation Platforms

The phosphine-catalyzed cascade annulation of MBH carbonates with diazenes provides a modular, single-step route to hexahydrocyclopenta[c]pyrazole derivatives in moderate to excellent yields [1]. The target compound can serve as a benchmark substrate for developing asymmetric variants of this reaction, exploring new phosphine catalysts, or extending the methodology to other diazene coupling partners. Procurement for process chemistry and methodology groups should be framed around the compound's utility as a representative substrate for reaction optimization and scope studies.

Application
Selection Property
Validation Focus
Tubulin ligand scaffold hopping
Non-colchicine-site tubulin binding core with distinct substitution vector
Tubulin polymerization assay; colchicine competition; resistance profile differentiation
GPR109A partial agonist optimization
Clinically precedented GPCR scaffold; 4-isopropylidene as alternative to tetrazole
cAMP assay in GPR109A/B cells; in vivo FFA lowering; flushing model
Serine protease inhibitor discovery
Plasma kallikrein inhibitor scaffold with reported high selectivity index
Protease panel profiling; covalent warhead design; selectivity vs. TK1
Phosphine-catalyzed synthesis methodology
Representative substrate for cascade annulation reaction
Reaction scope and yield; asymmetric variant development; scalability
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